Cas no 1170967-54-0 (1-3-(3-benzyl-1,2,4-oxadiazol-5-yl)propylpiperazine hydrochloride)

1-3-(3-benzyl-1,2,4-oxadiazol-5-yl)propylpiperazine hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- Piperazine, 1-[3-[3-(phenylmethyl)-1,2,4-oxadiazol-5-yl]propyl]-, hydrochloride (1:1)
- 1-3-(3-benzyl-1,2,4-oxadiazol-5-yl)propylpiperazine hydrochloride
-
- MDL: MFCD09971527
- Inchi: 1S/C16H22N4O.ClH/c1-2-5-14(6-3-1)13-15-18-16(21-19-15)7-4-10-20-11-8-17-9-12-20;/h1-3,5-6,17H,4,7-13H2;1H
- InChI Key: RRMIDQXHQLXAAO-UHFFFAOYSA-N
- SMILES: C(C1C=CC=CC=1)C1=NOC(CCCN2CCNCC2)=N1.Cl
1-3-(3-benzyl-1,2,4-oxadiazol-5-yl)propylpiperazine hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1316743-50mg |
1-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)propyl]piperazine hydrochloride |
1170967-54-0 | 95% | 50mg |
¥2548 | 2023-03-01 | |
Enamine | EN300-31638-0.25g |
1-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)propyl]piperazine hydrochloride |
1170967-54-0 | 90% | 0.25g |
$252.0 | 2023-09-05 | |
Enamine | EN300-31638-10.0g |
1-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)propyl]piperazine hydrochloride |
1170967-54-0 | 10.0g |
$2516.0 | 2023-02-14 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01052726-5g |
1-[3-(3-Benzyl-1,2,4-oxadiazol-5-yl)propyl]piperazine hydrochloride |
1170967-54-0 | 95% | 5g |
¥7644.0 | 2023-04-05 | |
Enamine | EN300-31638-0.5g |
1-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)propyl]piperazine hydrochloride |
1170967-54-0 | 90% | 0.5g |
$457.0 | 2023-09-05 | |
Enamine | EN300-31638-1.0g |
1-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)propyl]piperazine hydrochloride |
1170967-54-0 | 1.0g |
$584.0 | 2023-02-14 | ||
Aaron | AR019M9Y-2.5g |
1-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)propyl]piperazine hydrochloride |
1170967-54-0 | 90% | 2.5g |
$1603.00 | 2023-12-16 | |
Aaron | AR019M9Y-100mg |
1-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)propyl]piperazine hydrochloride |
1170967-54-0 | 95% | 100mg |
$267.00 | 2025-02-14 | |
Enamine | EN300-31638-5g |
1-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)propyl]piperazine hydrochloride |
1170967-54-0 | 90% | 5g |
$1695.0 | 2023-09-05 | |
Aaron | AR019M9Y-250mg |
1-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)propyl]piperazine hydrochloride |
1170967-54-0 | 95% | 250mg |
$372.00 | 2025-02-14 |
1-3-(3-benzyl-1,2,4-oxadiazol-5-yl)propylpiperazine hydrochloride Related Literature
-
Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711
-
Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090
-
Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047
-
Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755
-
David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382
Additional information on 1-3-(3-benzyl-1,2,4-oxadiazol-5-yl)propylpiperazine hydrochloride
Introduction to 1-3-(3-benzyl-1,2,4-oxadiazol-5-yl)propylpiperazine hydrochloride (CAS No. 1170967-54-0)
1-3-(3-benzyl-1,2,4-oxadiazol-5-yl)propylpiperazine hydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 1170967-54-0, is a compound of significant interest in the field of medicinal chemistry and pharmacology. This compound belongs to a class of heterocyclic derivatives that have garnered attention due to their potential biological activities and structural features. The presence of a piperazine moiety combined with an oxadiazole ring system suggests a high degree of molecular complexity, which can be leveraged for the development of novel therapeutic agents.
The chemical structure of 1-3-(3-benzyl-1,2,4-oxadiazol-5-yl)propylpiperazine hydrochloride incorporates several key functional groups that contribute to its unique properties. The piperazine ring is known for its ability to form stable hydrogen bonds and interact with biological targets such as enzymes and receptors. Additionally, the oxadiazole ring system provides a scaffold that can be modified to enhance pharmacological activity. The benzyl group at the 3-position of the oxadiazole ring further increases the molecular diversity, allowing for fine-tuning of physicochemical properties such as solubility and metabolic stability.
In recent years, there has been growing interest in the development of compounds that combine the advantages of multiple pharmacophores. The combination of a piperazine and an oxadiazole moiety in 1-3-(3-benzyl-1,2,4-oxadiazol-5-yl)propylpiperazine hydrochloride makes it a promising candidate for further investigation. Studies have shown that such hybrid structures can exhibit enhanced binding affinity and selectivity towards target proteins, which is crucial for the development of effective drugs with minimal side effects.
One of the most compelling aspects of 1-3-(3-benzyl-1,2,4-oxadiazol-5-yl)propylpiperazine hydrochloride is its potential application in the treatment of neurological disorders. Piperazine derivatives are well-known for their role as serotonin receptor modulators, which makes them valuable in the management of conditions such as depression and anxiety. The oxadiazole component adds an additional layer of biological activity, potentially enhancing the therapeutic profile of the compound. Preliminary studies have suggested that this compound may exhibit anxiolytic and antidepressant effects by interacting with serotonin and other neurotransmitter systems.
The synthesis of 1-3-(3-benzyl-1,2,4-oxadiazol-5-yl)propylpiperazine hydrochloride involves multiple steps that require careful optimization to ensure high yield and purity. The key steps include the formation of the oxadiazole ring through cyclocondensation reactions, followed by coupling with a propylpiperazine derivative. The introduction of the benzyl group at the 3-position of the oxadiazole ring is achieved through nucleophilic substitution reactions. Each step must be carefully monitored using analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to ensure the desired product is obtained.
The pharmacokinetic properties of 1-3-(3-benzyl-1,2,4-oxadiazol-5-yl)propylpiperazine hydrochloride are also critical factors to consider in its development as a therapeutic agent. In vitro studies have shown that this compound exhibits good solubility in aqueous media, which is favorable for oral administration. Additionally, preliminary data suggest that it has a reasonable metabolic stability profile, meaning it can be expected to have a prolonged half-life in vivo. These characteristics make it an attractive candidate for further preclinical and clinical development.
Recent advances in computational chemistry have enabled researchers to predict the biological activity of compounds with greater accuracy before they are synthesized in the laboratory. Molecular modeling studies on 1-3-(3-benzyl-1,2,4-o<0xE9><0xA9><0x9D>adiazole<0xE9><0xA9><0x8D>lyl)p<0xE9><0xA9><0x8F>ropypip<0xE9><0xA9><0x8F>erazine hydrochloride have revealed potential binding interactions with various biological targets relevant to neurological disorders. These simulations have helped guide synthetic efforts by identifying key structural features that can be modified to improve binding affinity and selectivity.
The potential therapeutic applications of 1<0xE9><0xA9><0x84>-3-(<0xE9><0xA9><0x83>benz<0xE9><0xA9><0x83>y)-<0xE9><0xA9><0x81>,<0xE9><0xA9><0x82>,<0xE9><0xA9><0x84>-o<0xE2><>xa<>diazol<-sup>>5<-sup>>y[prop>y
In conclusion, 1<>)-3-(3-benzyl-)propypiperazinehydrochloride(CAS No.tonghtTTTTTTTT117096754&span>-span>)&span>&span>&span>&span>&span>&span>&span>&span>&span>&span>&span>&span>&span>&span>&span>&span>>&is>&a>&significant>&interest>&in>&field>&of>&medicinal>&chemistry>&and>&pharmacology.
1170967-54-0 (1-3-(3-benzyl-1,2,4-oxadiazol-5-yl)propylpiperazine hydrochloride) Related Products
- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)
- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)
- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)
- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)
- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)
- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)
- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)
- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)
- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)
- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)
